molecular formula C14H11NO6 B11110025 Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- CAS No. 15485-67-3

Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-

Cat. No.: B11110025
CAS No.: 15485-67-3
M. Wt: 289.24 g/mol
InChI Key: JFWOJRCRRTUMLR-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a nitrophenyl group and a trihydroxyphenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the condensation of 4-nitrobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo oxidation reactions to form corresponding quinones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the ability of the trihydroxyphenyl group to scavenge free radicals. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

  • Ethanone, 2-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)-
  • Ethanone, 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
  • Ethanone, 2-(4-chlorophenyl)-1-(2,4,6-trihydroxyphenyl)-

Comparison: Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The trihydroxyphenyl group also enhances its antioxidant activity, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Ethanone, 2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)-
  • Molecular Formula : C15H14N1O5
  • Molecular Weight : 286.28 g/mol

This compound features a nitrophenyl group and a trihydroxyphenyl moiety that contribute to its biological activity.

Antioxidant Activity

Research indicates that ethanone derivatives exhibit significant antioxidant properties. In vitro studies have demonstrated their ability to scavenge free radicals effectively. For instance:

  • DPPH Scavenging Activity : The IC50 value for ethanone derivatives was found to be lower than standard antioxidants like Trolox and BHA, indicating superior radical-scavenging capabilities.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Ethanone derivatives have been evaluated for their inhibitory effects on PTPs, which play crucial roles in various diseases including cancer and diabetes. Notably:

  • PTP1B Inhibition : Compounds similar to ethanone showed IC50 values in the micromolar range, with some exhibiting selectivity towards PTP1B over other phosphatases .

Anticancer Properties

Several studies have explored the anticancer potential of ethanone derivatives. For example:

  • Cell Line Studies : Compounds were tested against various cancer cell lines such as K562 (human leukemia) and G361 (skin cancer). Results indicated significant cytotoxic effects with IC50 values suggesting effective proliferation inhibition .

Case Studies

  • Study on Antioxidant Effects :
    • A study compared the DPPH scavenging activity of ethanone derivatives against well-known antioxidants.
    • Results showed that certain derivatives had a DPPH IC50 value of approximately 25 μg/mL, comparable to established antioxidants like α-Tocopherol .
  • Evaluation as PTP Inhibitors :
    • In vitro assays demonstrated that specific ethanone derivatives could inhibit PTPs effectively.
    • The most potent derivative exhibited an IC50 value of 0.27 μM against PTP1B, highlighting its potential as a therapeutic agent in metabolic disorders .

Summary Table of Biological Activities

Activity TypeTest MethodIC50 ValueReference
DPPH ScavengingSpectrophotometry25 μg/mL
PTP InhibitionEnzymatic Assay0.27 μM
CytotoxicityCell ProliferationVaries by cell line

Properties

CAS No.

15485-67-3

Molecular Formula

C14H11NO6

Molecular Weight

289.24 g/mol

IUPAC Name

2-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

InChI

InChI=1S/C14H11NO6/c16-10-6-12(18)14(13(19)7-10)11(17)5-8-1-3-9(4-2-8)15(20)21/h1-4,6-7,16,18-19H,5H2

InChI Key

JFWOJRCRRTUMLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]

solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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